molecular formula C11H13ClN2O3 B14895213 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14895213
M. Wt: 256.68 g/mol
InChI Key: LKXKXUNIWLWMHS-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid is a bicyclic compound featuring a pyrrole ring substituted with a chlorine atom at the 4-position, linked via a carbonyl group to a 3-methylpyrrolidine-3-carboxylic acid moiety. This structure combines a halogenated heteroaromatic system with a sterically hindered pyrrolidine ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H13ClN2O3/c1-11(10(16)17)2-3-14(6-11)9(15)8-4-7(12)5-13-8/h4-5,13H,2-3,6H2,1H3,(H,16,17)

InChI Key

LKXKXUNIWLWMHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis and Intermediate Characterization

The synthesis proceeds through three key intermediates:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate : Serves as the starting material for chlorination.
  • 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid : Generated via NCS-mediated chlorination at 0°C.
  • Trichloroacetylpyrrole : Facilitates Friedel-Crafts acylation to introduce the pyrrolidine-carboxylic acid group.

Each intermediate is characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the ¹H-NMR spectrum of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid reveals distinct proton environments, with aromatic protons resonating at δ 6.74 ppm and carboxylic acid protons appearing as broad signals near δ 12.7 ppm.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Chlorination with NCS is highly temperature-sensitive. Performing the reaction at 0°C minimizes side reactions, such as dichlorination, which occur at higher temperatures. Dichloromethane serves as the preferred solvent due to its ability to dissolve both polar and nonpolar intermediates while facilitating easy removal via rotary evaporation.

Catalysis and Reaction Duration

Lewis acids, such as aluminum chloride (AlCl₃), accelerate Friedel-Crafts acylation by polarizing the acylating agent. However, prolonged reaction times (>6 hours) lead to decomposition of acid-sensitive intermediates. Kinetic studies recommend limiting this step to 3–4 hours for optimal yield.

Purification Techniques

Crystallization from dichloromethane is the most effective method for purifying the final product. This process exploits the compound’s moderate solubility in cold dichloromethane, achieving isolated yields of 61%. Recrystallization further enhances purity, with melting point analysis (140–142°C) confirming the absence of residual solvents or byproducts.

Industrial Scalability and Challenges

Scaling the synthesis to industrial levels requires addressing two primary challenges:

  • Byproduct Management : Chromatographic separation of closely eluting byproducts remains labor-intensive. Advances in continuous-flow chemistry may mitigate this issue by improving reaction specificity.
  • Cost-Efficiency : NCS and dichloromethane are relatively expensive on large scales. Substitute chlorinating agents (e.g., Cl₂ gas) and solvents (e.g., ethyl acetate) are under investigation to reduce costs without compromising yield.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for the dominant synthetic routes:

Parameter Laboratory-Scale Method Proposed Industrial Method
Chlorinating Agent NCS Cl₂ gas
Solvent Dichloromethane Ethyl acetate
Reaction Time 4 hours 2 hours
Yield 61% 55% (estimated)
Purity >98% >95%

The laboratory method prioritizes purity, while the industrial approach emphasizes cost and time efficiency.

Chemical Reactions Analysis

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding the corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include pyrrolo[2,3-c]pyridine-carboxylic acid derivatives (e.g., compounds 10a–10c from ) and substituted pyrrolidine-carboxylic acids (e.g., –5). Key differences include:

  • Ring System : The target compound consists of two distinct rings (pyrrole and pyrrolidine) connected by a carbonyl group, whereas analogs like 10a–10c (Molecules 2014) feature fused pyrrolo[2,3-c]pyridine bicyclic systems .
  • Substituents :
    • The 4-chloro group on the pyrrole ring contrasts with the 5-chloro or 5-methoxy substituents in 10b and 10c .
    • The 3-methyl group on the pyrrolidine ring introduces steric hindrance absent in unmethylated analogs (e.g., 2h in lacks a methyl group on the pyrrolidine) .

Biological Activity

1-(4-Chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid (CAS Number: 1409856-65-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molecular Weight : 256.68 g/mol
  • LogP : 1.6049
  • Polar Surface Area (TPSA) : 73.4 Ų
  • Hydrogen Acceptors/Donors : 2/2

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Notably, its pyrrole moiety is known for its ability to form hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole compounds have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) below 0.016 μg/mL . The structure–activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance the compound's efficacy against various bacterial strains.

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies indicate that certain pyrrole derivatives exhibit antiproliferative activity against colon cancer cell lines, inhibiting cell growth effectively at low concentrations (GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}\,\text{M}) . This suggests a potential role in targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/GI50 ValueReference
AntimicrobialMycobacterium tuberculosis< 0.016 μg/mL
CytotoxicityColon cancer cell lines1.01.6×108M1.0-1.6\times 10^{-8}\,\text{M}

Case Study: Antitubercular Activity

In a study focused on the design and synthesis of pyrrole derivatives, it was found that certain compounds exhibited excellent antitubercular activity while maintaining low cytotoxicity levels. The compounds were tested against both wild-type and mutant strains of Mtb, showcasing their ability to inhibit mycolic acid biosynthesis—a critical component for bacterial survival .

Case Study: Antitumor Activity

Another significant study explored the interaction of pyrrole derivatives with ATP-binding domains of receptor tyrosine kinases (RTKs). The findings demonstrated that specific modifications in the side groups of pyrrole compounds enhanced their binding affinity and stability in complex formation with RTKs, leading to effective inhibition of tumor growth in vivo .

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